Cas no 1263181-53-8 (3-Amino-1-difluoromethyl-1H-pyridin-2-one)

3-Amino-1-difluoromethyl-1H-pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE
- 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one
- 3-Amino-1-difluoromethyl-1H-pyridin-2-one
-
- インチ: 1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2
- InChIKey: OVJFBQJIWRGUAH-UHFFFAOYSA-N
- ほほえんだ: FC(N1C=CC=C(C1=O)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 235
- トポロジー分子極性表面積: 46.3
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-Amino-1-difluoromethyl-1H-pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM491697-1g |
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one |
1263181-53-8 | 97% | 1g |
$567 | 2022-06-13 | |
Alichem | A029198653-1g |
3-Amino-1-difluoromethyl-1H-pyridin-2-one |
1263181-53-8 | 95% | 1g |
$591.60 | 2022-04-03 | |
Aaron | AR01DLF8-2.5g |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 2.5g |
$1989.00 | 2023-12-16 | |
Enamine | EN300-783230-2.5g |
3-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one |
1263181-53-8 | 95% | 2.5g |
$1428.0 | 2024-05-22 | |
1PlusChem | 1P01DL6W-500mg |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 500mg |
$766.00 | 2024-07-09 | |
1PlusChem | 1P01DL6W-250mg |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 250mg |
$508.00 | 2024-07-09 | |
1PlusChem | 1P01DL6W-2.5g |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 2.5g |
$1827.00 | 2024-07-09 | |
1PlusChem | 1P01DL6W-5g |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 5g |
$2670.00 | 2024-07-09 | |
Aaron | AR01DLF8-10g |
3-AMINO-1-DIFLUOROMETHYL-1H-PYRIDIN-2-ONE |
1263181-53-8 | 95% | 10g |
$4331.00 | 2023-12-16 | |
Enamine | EN300-783230-0.5g |
3-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one |
1263181-53-8 | 95% | 0.5g |
$569.0 | 2024-05-22 |
3-Amino-1-difluoromethyl-1H-pyridin-2-one 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-Amino-1-difluoromethyl-1H-pyridin-2-oneに関する追加情報
Introduction to 3-Amino-1-difluoromethyl-1H-pyridin-2-one (CAS No. 1263181-53-8)
3-Amino-1-difluoromethyl-1H-pyridin-2-one is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 1263181-53-8, represents a promising scaffold for the development of novel therapeutic agents. The presence of both amino and difluoromethyl substituents in its molecular framework endows it with a high degree of chemical reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery processes.
The pyridin-2-one core of this molecule is a well-known pharmacophore that is frequently encountered in biologically active compounds. Pyridinone derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The incorporation of fluorine atoms into the pyridine ring enhances the metabolic stability and binding affinity of the compound, which are critical factors in drug design. Specifically, the difluoromethyl group contributes to lipophilicity and resistance to enzymatic degradation, while the amino group provides a site for further functionalization through hydrogen bonding or coordination interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocycles in drug development. Studies have demonstrated that fluorine atoms can modulate the pharmacokinetic properties of molecules, including their solubility, bioavailability, and metabolic pathways. In particular, 3-Amino-1-difluoromethyl-1H-pyridin-2-one has been investigated for its potential as a precursor in the synthesis of kinase inhibitors, which are widely used in oncology treatments. The structural features of this compound allow it to interact with ATP-binding pockets in kinases, thereby inhibiting their activity and potentially suppressing tumor growth.
Moreover, the amino group in 3-Amino-1-difluoromethyl-1H-pyridin-2-one serves as a versatile handle for further derivatization. This functionality can be exploited to introduce additional pharmacophoric elements or to link the compound to other molecular moieties via amide or urea bonds. Such modifications are crucial for optimizing drug-like properties, such as solubility, permeability, and target specificity. For instance, recent research has shown that conjugating this pyridinone derivative with polyethylene glycol (PEG) can enhance its bioavailability and reduce immunogenicity, making it a more suitable candidate for clinical applications.
The synthesis of 3-Amino-1-difluoromethyl-1H-pyridin-2-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by condensation or cyclization steps. The introduction of the difluoromethyl group often necessitates specialized reagents or conditions to achieve regioselectivity and minimize side reactions. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, aligning with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In vitro and in vivo studies have begun to explore the biological activity of 3-Amino-1-difluoromethyl-1H-pyridin-2-one, revealing promising results in several therapeutic areas. Preliminary data suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and oxidative stress, which are key mechanisms underlying chronic diseases such as arthritis and neurodegenerative disorders. Additionally, its interaction with bacterial enzymes has been investigated as part of efforts to develop novel antibiotics against resistant strains.
The growing interest in fluorinated pyridines has also spurred computational studies aimed at understanding their molecular interactions at a quantum mechanical level. These investigations have provided insights into how fluorine atoms influence electronic distributions and hydrogen bonding networks within biological systems. Such knowledge is invaluable for designing next-generation drugs that leverage these effects to improve therapeutic outcomes.
As research continues to uncover new applications for 3-Amino-1-difluoromethyl-1H-pyridin-2-one, collaborations between academic institutions and pharmaceutical companies are likely to intensify. The compound’s versatility as a building block makes it an attractive candidate for library screening programs designed to identify lead compounds for further development. With ongoing improvements in synthetic methodologies and biotechnological tools, future studies may explore its potential in areas beyond traditional small-molecule drug design, such as peptidomimetics or nucleic acid-based therapies.
In conclusion,3-Amino-1-difluoromethyl-1H-pyridin-2-one (CAS No. 1263181-53-8) stands out as a significant compound in modern medicinal chemistry due to its structural complexity and functional diversity. Its unique combination of pharmacophoric elements positions it as a valuable asset for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic domains. As scientific understanding evolves and new technologies emerge,this molecule will continue to play a pivotal role in shaping the future of therapeutic innovation.
1263181-53-8 (3-Amino-1-difluoromethyl-1H-pyridin-2-one) 関連製品
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)
- 293736-67-1(Berubicin hydrochloride)
- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)
- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)
- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)
- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)



